Dimethyl phosphonate is an organophosphorus compound with the chemical formula . It appears as a colorless liquid with a mild odor, a boiling point of approximately 171.1 °C, and a density of about 1.2 g/cm³. This compound is highly soluble in water and various organic solvents, making it versatile for different applications. Dimethyl phosphonate is primarily produced through the reaction of phosphorus trichloride with methanol, resulting in a product that can be further purified by distillation .
DMHP is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
Dimethyl phosphonate exhibits significant biological activity, particularly as a precursor in the synthesis of pharmaceuticals and pesticides. Its derivatives have been studied for their potential neurotoxic effects, especially in the context of nerve agents. Research has indicated that certain analogs may inhibit enzymes related to neurotransmission, highlighting their importance in toxicology studies .
The synthesis of dimethyl phosphonate typically involves:
Dimethyl phosphonate serves multiple industrial applications:
Research on dimethyl phosphonate has focused on its interactions with biological systems, particularly its potential neurotoxic effects. Studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This property has made dimethyl phosphonate a subject of interest in toxicology and pharmacology research .
Additionally, studies on its degradation pathways reveal that it can be rapidly hydrolyzed under various pH conditions, which affects its environmental persistence and toxicity profiles .
Dimethyl phosphonate shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:
Compound | Structure | Unique Features |
---|---|---|
Dimethyl methylphosphonate | C₃H₉O₄P | Used as a reagent in organic synthesis; higher reactivity |
Trimethyl phosphite | C₃H₁₁O₄P | Commonly used as a phosphorylating agent |
Diethyl phosphonate | C₄H₁₁O₄P | More lipophilic; often used in agrochemical formulations |
Dimethyl phosphonate is unique due to its balance between hydrophilicity and reactivity, making it suitable for both industrial applications and research purposes. Its ability to form stable esters while also participating in nucleophilic substitutions sets it apart from other similar compounds .
Dimethyl phosphonate exhibits distinctive physical characteristics that reflect its organophosphorus nature and molecular structure. The compound has a boiling point of 170-171°C at standard atmospheric pressure [1] [2] [3] [4], indicating moderate volatility typical of small organophosphorus esters. The melting point is notably low at less than -60°C [3] [5] [6], demonstrating that the compound remains liquid across a wide temperature range under normal conditions.
The density of dimethyl phosphonate is 1.2 g/mL at 25°C [1] [2] [3] [4], which is significantly higher than water, reflecting the presence of the phosphorus atom in the molecular structure. This relatively high density is characteristic of organophosphorus compounds and influences both handling procedures and environmental fate.
Solubility characteristics reveal the compound's amphiphilic nature. Dimethyl phosphonate demonstrates excellent water solubility with more than 10 g/100 mL dissolving at 25°C [5] [6], making it highly miscible with aqueous systems. This high water solubility is attributed to the polar phosphonate group and the ability to form hydrogen bonds through the phosphoryl oxygen. The compound also shows solubility in most organic solvents [2] [5], indicating compatibility with both polar and nonpolar systems.
Additional physical properties include a refractive index of 1.402 at 20°C [1] [4], vapor pressure of 1.5 mmHg at 20°C [3] [5], and vapor density of 7.9 relative to air [5]. The compound appears as a colorless liquid with a mild characteristic odor [2] [5].
Property | Value | References |
---|---|---|
Molecular Formula | C₂H₇O₃P | [1] [2] [3] |
Molecular Weight (g/mol) | 110.05 | [1] [2] [3] |
Boiling Point (°C) | 170-171 | [1] [2] [3] [4] |
Melting Point (°C) | <-60 | [3] [5] [6] |
Density (g/mL) | 1.2 at 25°C | [1] [2] [3] [4] |
Water Solubility | >10 g/100 mL at 25°C | [5] [6] |
Vapor Pressure (mmHg at 20°C) | 1.5 | [3] [5] |
Refractive Index (n20/D) | 1.402 | [1] [4] |
Under ambient conditions, dimethyl phosphonate demonstrates reasonable stability for normal storage and handling operations [7]. However, the compound exhibits moisture sensitivity, necessitating protection from atmospheric water to prevent degradation [2] [7]. When exposed to moisture, the compound undergoes hydrolysis leading to the formation of corrosive reaction products [7].
Temperature significantly affects the stability profile of dimethyl phosphonate. At elevated temperatures exceeding 220°C, the compound decomposes rapidly, producing toxic fumes including phosphorus oxides and phosphine [8]. The auto-ignition temperature is 237°C [7], above which spontaneous combustion may occur. The flash point ranges from 70-71°C [2] [5] [4], indicating flammability concerns at moderately elevated temperatures.
Chemical compatibility reveals several incompatibilities that compromise stability. The compound reacts violently with strong oxidizing agents, strong bases, and acids [1] [2] [8]. Contact with water causes rapid decomposition, particularly at elevated temperatures, forming phosphoric acid and methanol [8]. These reactions can be highly exothermic and pose significant handling hazards.
Under physiological conditions (pH 7.4 at 37°C), dimethyl phosphonate exhibits an initial stability period of approximately 3.6 hours before degradation commences [9]. At 10% concentration in phosphate buffer under these conditions, the degradation follows first-order kinetics with a half-life of 2.4 hours [9]. The stability period increases at lower temperatures, lower concentrations, and slightly more alkaline conditions (pH 8) [9].
Condition | Stability Period/Half-life | Products/Notes | References |
---|---|---|---|
pH 7.4, 37°C (physiological) | 3.6 hours stable period | Then follows first-order degradation | [9] |
pH 7.4, 10% concentration | 2.4 hours half-life | Methanol + monomethyl phosphite + phosphorous acid | [9] |
Ambient conditions | Stable under normal conditions | Stable for storage and handling | [7] |
Elevated temperature (>220°C) | Decomposes rapidly | Toxic fumes including phosphorus oxides | [8] |
Moisture exposure | Moisture sensitive | Forms corrosive products | [2] [7] |
Hydrolysis represents the primary degradation pathway for dimethyl phosphonate in aqueous environments. The hydrolysis reaction proceeds through nucleophilic attack at the phosphorus center, leading to progressive demethylation. The rate of hydrolysis is strongly pH-dependent, with significantly enhanced rates under basic conditions .
Under acidic conditions (pH 4), dimethyl phosphonate exhibits a half-life of approximately 470 hours . At neutral pH (pH 7), the half-life decreases dramatically to about 3 hours, while under basic conditions (pH 9), hydrolysis occurs rapidly with a half-life of less than 0.3 hours . The reaction follows first-order kinetics with respect to hydroxide ion concentration across all pH ranges studied .
The hydrolysis mechanism proceeds through sequential demethylation steps. The primary degradation products are monomethyl phosphonate and methanol [9]. Further hydrolysis of monomethyl phosphonate yields phosphorous acid as the ultimate product [9]. Nuclear magnetic resonance spectroscopy and high-performance liquid chromatography have confirmed these degradation pathways under various conditions [9].
pH | Half-life (hours) | Rate Dependence | Primary Products | References |
---|---|---|---|---|
4 | 470 | First-order in [OH⁻] | Monomethyl phosphonate + methanol | |
7 | 3 | First-order in [OH⁻] | Monomethyl phosphonate + methanol | |
9 | <0.3 | First-order in [OH⁻] | Monomethyl phosphonate + methanol |
Oxidation pathways involve reaction with hydroxyl radicals and other oxidizing species. Dimethyl phosphonate reacts with hydroxyl radicals in the atmosphere with a rate constant of approximately 2.4 × 10⁶ M⁻¹s⁻¹ at 25°C [11]. The calculated atmospheric half-life due to hydroxyl radical attack is approximately 2.9 hours under typical atmospheric conditions . These reactions proceed through hydrogen abstraction mechanisms, forming carbon-centered radicals and various phosphonic acid monoesters .
Dimethyl phosphonate participates in various substitution reactions at the phosphorus center. Nucleophilic substitution reactions occur readily due to the electrophilic nature of the phosphorus atom. The compound can undergo selective substitution of methoxy groups through activation with electrophilic reagents such as triflic anhydride [12].
The electrophilic activation approach enables substitution with diverse nucleophiles including oxygen, sulfur, nitrogen, and carbon nucleophiles [12]. The reaction mechanism involves formation of a phosphonium intermediate followed by nucleophilic attack and displacement of the activated methoxy group [12]. This methodology allows for the synthesis of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates [12].
Nucleophilic substitution reactions show high functional group tolerance and can be performed under mild conditions [12]. The regioselectivity of substitution can be controlled through choice of activating agents and reaction conditions. Common nucleophiles include alcohols, thiols, amines, and organometallic reagents [12].
Electrophilic substitution at phosphorus proceeds with retention of configuration at the phosphorus center, distinguishing these reactions from nucleophilic substitutions which typically proceed with inversion [13]. This stereochemical behavior is important for synthesis of chiral organophosphorus compounds and mechanistic studies [13].
The reactivity toward electrophiles is influenced by the electron density at phosphorus, which can be modulated by substituent effects. Electron-withdrawing groups enhance electrophilic reactivity while electron-donating groups decrease it [12]. This relationship allows for predictable control of reactivity patterns in synthetic applications.
Dimethyl phosphonate exists in a prototropic tautomeric equilibrium with its corresponding phosphite form. The phosphonate form [(CH₃O)₂P(O)H] represents the pentavalent phosphorus species, while the phosphite form [(CH₃O)₂P-OH] contains trivalent phosphorus [14] [15]. Under normal conditions, the equilibrium strongly favors the phosphonate tautomer by approximately 10⁷ to 10¹⁰ fold [15].
The equilibrium position is determined by several factors including substituent effects, solvent properties, and temperature. Electron-withdrawing substituents stabilize the trivalent phosphite form, while electron-donating groups favor the pentavalent phosphonate form [14]. The phosphonate form is generally more stable due to the strength of the phosphorus-oxygen double bond [14].
Computational studies using density functional theory have revealed that the interconversion barrier between tautomers is substantial, ranging from 240-260 kJ/mol for uncatalyzed processes [14]. This high barrier suggests that direct tautomerization is not kinetically feasible under ambient conditions without catalytic assistance [14].
Solvent effects significantly influence the tautomeric equilibrium. Polar solvents with high relative permittivity tend to stabilize the more polar phosphonate form due to enhanced solvation of the dipolar species [14]. The dipole moments of the phosphonate tautomers are generally larger than those of the corresponding phosphite forms, explaining the solvent-dependent stabilization [14].
The equilibrium constant for tautomerization varies with the degree of substitution. For dimethyl phosphonate specifically, the equilibrium lies heavily toward the phosphonate form with an estimated equilibrium constant of 10⁷·² favoring the tetracoordinate phosphonate structure [15]. This represents a free energy difference of approximately 40 kJ/mol between the tautomeric forms [15].
The high activation barrier for tautomerization necessitates catalytic pathways for practical interconversion rates. Several catalytic mechanisms have been identified for facilitating the phosphite-phosphonate equilibrium. Water molecules can serve as proton-transfer catalysts, significantly lowering the activation energy for isomerization [14] [16].
Metal complexes, particularly transition metal species containing ruthenium and other metals, can catalyze the tautomerization process [14] [17]. The catalytic mechanism typically involves coordination of the phosphorus species to the metal center, followed by proton transfer facilitated by the metal complex [17]. This approach has been demonstrated for various organophosphorus compounds and can achieve equilibration under mild conditions [17].
Dimeric and trimeric pathways provide alternative mechanisms for tautomerization without external catalysts [14]. In the dimeric pathway, two phosphonate molecules form a hydrogen-bonded complex and undergo concerted proton exchange through a six-membered transition state [14]. The activation energy for this process is substantially lower than the unimolecular pathway, ranging from 96-142 kJ/mol depending on the specific substituents [14].
Thermal influences on the equilibrium become significant at elevated temperatures. Higher temperatures increase the population of higher-energy conformers and can shift the equilibrium toward the less stable tautomer [14]. The temperature dependence follows standard thermodynamic relationships, with entropy effects becoming more pronounced at higher temperatures.
Base-catalyzed tautomerization represents another important pathway, particularly under alkaline conditions [18] [19] [20]. Deprotonation of the phosphonate can facilitate rearrangement through anionic intermediates, providing access to the alternative tautomeric form [18]. This mechanism is particularly relevant in synthetic applications where basic conditions are employed.
The kinetics of catalyzed tautomerization depend on the catalyst concentration, temperature, and solvent system. Rate constants for water-catalyzed processes are typically several orders of magnitude higher than uncatalyzed reactions [16]. The efficiency of catalysis is related to the proton affinity of the catalyst and its ability to stabilize transition state structures [14].